![molecular formula C17H9BrN2O B2484115 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-57-2](/img/structure/B2484115.png)
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
The compound “3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one” is a complex organic molecule that likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridazine derivatives can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
- Pyrazolines, including our compound, exhibit antioxidant properties. Oxidative stress, caused by reactive oxygen species (ROS), plays a role in various diseases. This compound may help mitigate oxidative damage by reducing ROS levels .
- Our compound’s impact on AchE activity and MDA levels in the brain of alevins (young fish) was studied. It showed dose-dependent effects on MDA concentration .
- Molecular simulations revealed that our compound interacts favorably with the LmPTR1 pocket, suggesting potent antipromastigote activity .
- Although not directly related to our compound, this broader context highlights the potential of similar heterocyclic structures .
Antioxidant Activity
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Antipromastigote Activity
Bioactive Derivatives
Antitubercular Potential
Antimalarial Evaluation: (Indirect):
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Related compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect different cellular components .
Result of Action
Related compounds have been associated with a reduction in ache activity, leading to changes in behavior and body movement .
properties
IUPAC Name |
3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRELLXJDJBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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